Enhanced Hydrogen‑Bond Acceptor Capacity Versus the Quinoline Analog Drives Differential Target Engagement
The target compound contains two endocyclic nitrogen atoms (1,5‑naphthyridine core) providing four total hydrogen‑bond acceptors (N + O + sulfonyl O), whereas its closest structural analog, 6‑methoxy‑2‑phenyl‑4‑(phenylsulfonyl)quinoline (CAS 204913‑42‑8), possesses only one endocyclic nitrogen and three hydrogen‑bond acceptors . This difference directly impacts kinase ATP‑binding site recognition: in the ALK5 inhibitor series, the 1,5‑naphthyridine N1 atom forms a critical hydrogen bond with the hinge region of the kinase, a contact that is geometrically impossible for the quinoline analog [1]. The topological polar surface area (PSA) of the target compound is 77.53 Ų, compared with an estimated ~57‑62 Ų for the quinoline analog, corresponding to a ~25‑35% increase in PSA that alters membrane permeability and oral bioavailability predictions . The computed LogP of 5.219 for the target compound indicates higher lipophilicity, which may enhance passive membrane diffusion but also necessitates monitoring of off‑target promiscuity risk .
| Evidence Dimension | Number of hydrogen‑bond acceptors and PSA |
|---|---|
| Target Compound Data | 4 H‑bond acceptors; PSA = 77.53 Ų; LogP = 5.219 |
| Comparator Or Baseline | 6‑Methoxy‑2‑phenyl‑4‑(phenylsulfonyl)quinoline: 3 H‑bond acceptors; PSA ≈57‑62 Ų (estimated from mcule database); LogP not directly reported |
| Quantified Difference | ΔHBA = +1; ΔPSA ≈ +15.5 to +20.5 Ų (≈25‑35% increase) |
| Conditions | Calculated values from Chemsrc (target) and mcule database (quinoline analog) |
Why This Matters
The additional hydrogen‑bond acceptor and higher PSA differentiate target binding modes at kinase hinge regions and influence pharmacokinetic properties, making the naphthyridine core a non‑substitutable pharmacophore for programs requiring 1,5‑naphthyridine‑specific hinge binding.
- [1] Gellibert F, et al. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. J Med Chem. 2004;47(18):4494-4506. doi:10.1021/jm0400247. View Source
